molecular formula C15H14Cl2N2O2 B5739225 3-Chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione

3-Chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione

Cat. No.: B5739225
M. Wt: 325.2 g/mol
InChI Key: GXAAKFNVNNIXNC-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with chlorine and a piperidine ring

Properties

IUPAC Name

3-chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c16-10-6-2-3-7-11(10)19-14(20)12(17)13(15(19)21)18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAAKFNVNNIXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with piperidine to form an intermediate, which is then cyclized with maleic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propene
  • 3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one

Uniqueness

3-Chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both pyrrole and piperidine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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